molecular formula C12H10FN3O2 B2499192 2-(4-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1416343-68-4

2-(4-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2499192
CAS No.: 1416343-68-4
M. Wt: 247.229
InChI Key: HLQXUXRDRPENCB-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with a suitable diketone, followed by cyclization in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor of a particular enzyme, thereby affecting the biochemical pathways in which the enzyme is involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
  • 2-(4-bromophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
  • 2-(4-methylphenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one imparts unique electronic properties to the compound, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents.

Biological Activity

2-(4-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its therapeutic potential.

  • Molecular Formula : C12_{12}H10_{10}FN3_3O2_2
  • Molecular Weight : 247.22 g/mol
  • CAS Number : 1416343-68-4
  • Purity : Minimum 95% .

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrazolo[1,5-a]pyrazine core followed by functionalization to introduce the fluorophenyl and hydroxyl groups. Various synthetic routes have been explored to optimize yield and purity .

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrazin derivatives. For instance, compounds within this class have shown significant activity against various cancer cell lines, including lung and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (Lung)15Apoptosis induction
Compound BMCF-7 (Breast)20Cell cycle arrest
This compoundH322 (Lung)TBDTBD

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes implicated in disease processes. For example, it has been noted to inhibit p38 MAP kinase activity, which is relevant in inflammatory responses and cancer progression. Such inhibition can lead to reduced cytokine production, offering therapeutic avenues for autoimmune diseases .

Antiviral Activity

Another area of interest is the antiviral potential of this compound. Research indicates that pyrazolo[1,5-a]pyrazines can disrupt viral replication mechanisms. In vitro studies have shown that certain derivatives exhibit activity against RNA viruses by interfering with polymerase complexes .

Case Studies

Several case studies illustrate the compound's efficacy:

  • Inflammatory Disease Model : In an adjuvant-induced arthritis model, derivatives similar to this compound demonstrated significant reductions in inflammation markers.
  • Cancer Cell Lines : A study involving various lung cancer cell lines revealed that the compound effectively reduced cell viability and induced apoptosis at low micromolar concentrations.

Properties

IUPAC Name

2-(4-fluorophenyl)-7-hydroxy-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2/c13-8-3-1-7(2-4-8)9-5-10-12(18)14-6-11(17)16(10)15-9/h1-5,11,17H,6H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQXUXRDRPENCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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